molecular formula C16H19N5O3 B2987586 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448036-45-0

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2987586
CAS No.: 1448036-45-0
M. Wt: 329.36
InChI Key: PKFYLGHSFFANDN-UHFFFAOYSA-N
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound characterized by a benzodioxole-carboxamide core linked to a pyrimidine moiety substituted with dimethylamino groups.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20(2)14-11(8-17-16(19-14)21(3)4)18-15(22)10-5-6-12-13(7-10)24-9-23-12/h5-8H,9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFYLGHSFFANDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, comprising a pyrimidine ring and a benzo[d][1,3]dioxole moiety, suggests a diverse range of biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5O3C_{16}H_{19}N_{5}O_{3}, with a molecular weight of 329.35 g/mol. The compound features a pyrimidine ring substituted with two dimethylamino groups and a carboxamide linked to a benzo[d][1,3]dioxole structure.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₃
Molecular Weight329.35 g/mol
CAS Number1448036-45-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrimidine scaffolds. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that such compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The compound exhibits enzyme inhibitory activity , particularly against kinases involved in cancer progression. Research indicates that pyrimidine derivatives can act as selective inhibitors of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies . In vitro assays revealed that this compound effectively inhibits BTK activity at low micromolar concentrations.

Study 1: Antitumor Efficacy

In a preclinical study involving several cancer models, this compound demonstrated significant tumor growth inhibition. The study utilized xenograft models to assess the compound's efficacy and found that it reduced tumor volume by over 60% compared to control groups .

Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the toxicity profile of the compound. Results indicated that at therapeutic doses, it exhibited low toxicity levels in animal models. The compound was well-tolerated with no significant adverse effects observed during the treatment period .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. The compound's interaction with specific targets leads to the inhibition of downstream signaling cascades that promote tumor growth.

Comparison with Similar Compounds

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)

  • Application: A potent umami flavor enhancer (1,000-fold more potent than monosodium glutamate (MSG)) used in food and beverages .
  • Toxicity : Subchronic toxicological evaluations demonstrated safety at dietary levels up to 100,000 ppm in rats, supporting its FEMA GRAS status .

N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)

  • Application : Exhibits significant α-amylase inhibitory activity and hypoglycemic effects in streptozotocin-induced diabetic mice .
  • Structure-Activity Relationship : The trifluoromethylphenyl group enhances lipophilicity and target engagement compared to alkyl-substituted analogs.

N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

  • Safety Profile : Classified as acutely toxic (oral Category 4), skin irritant (Category 2), and respiratory tract irritant (Category 3) under GHS .
  • Key Difference : The isoxazole substituent likely contributes to higher toxicity compared to the pyrimidine group in the target compound.

Metabolic Stability and Pathways

Compound Metabolic Pathway Key Finding
Target Compound Not reported Pyrimidine substituents may resist oxidative metabolism due to steric bulk.
S807 Rapid oxidation, no amide hydrolysis Stable amide bond; metabolites include hydroxylated heptanyl products .
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Rapid oxidation Similar to S807; no amide hydrolysis observed .

The absence of amide hydrolysis in S807 and related compounds suggests that the benzo[d][1,3]dioxole-5-carboxamide core is metabolically stable, with modifications primarily occurring at the alkyl or aryl substituents . The pyrimidine group in the target compound may further slow degradation due to steric hindrance.

Discussion of Structural Influences

  • Pyrimidine vs. Alkyl/Aryl Substituents : The target compound’s pyrimidine ring may enhance binding to nucleotide-binding receptors (e.g., kinases) compared to S807’s heptanyl group, which favors hydrophobic interactions with taste receptors.
  • Dimethylamino Groups: Electron-donating dimethylamino substituents on the pyrimidine ring could increase solubility and alter metabolic pathways relative to trifluoromethyl or isoxazole groups.

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